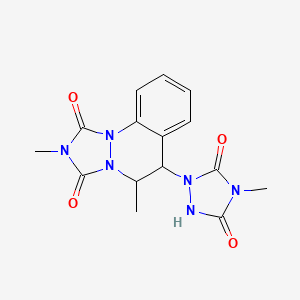
2,5-Dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-1H-(1,2,4)triazolo(1,2-a)cinnoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-[1,2,4]triazolo[1,2-a]cinnoline-1,3-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-[1,2,4]triazolo[1,2-a]cinnoline-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-[1,2,4]triazolo[1,2-a]cinnoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
2,5-dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-[1,2,4]triazolo[1,2-a]cinnoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-[1,2,4]triazolo[1,2-a]cinnoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Triazole Derivatives: Compounds with triazole rings exhibit similar chemical properties and reactivity.
Uniqueness
Its distinct structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and development .
Properties
CAS No. |
65812-76-2 |
|---|---|
Molecular Formula |
C15H16N6O4 |
Molecular Weight |
344.33 g/mol |
IUPAC Name |
2,5-dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-[1,2,4]triazolo[1,2-a]cinnoline-1,3-dione |
InChI |
InChI=1S/C15H16N6O4/c1-8-11(19-13(23)17(2)12(22)16-19)9-6-4-5-7-10(9)21-15(25)18(3)14(24)20(8)21/h4-8,11H,1-3H3,(H,16,22) |
InChI Key |
LCONSCFTRQSKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC=CC=C2N3N1C(=O)N(C3=O)C)N4C(=O)N(C(=O)N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



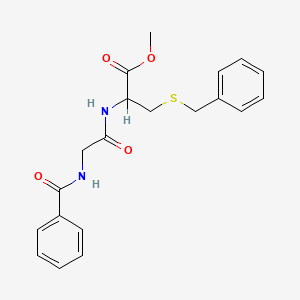
![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)
![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)

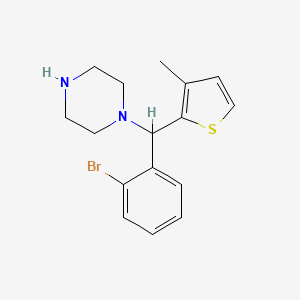
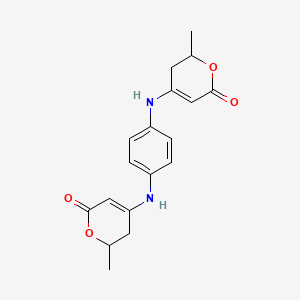
![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)
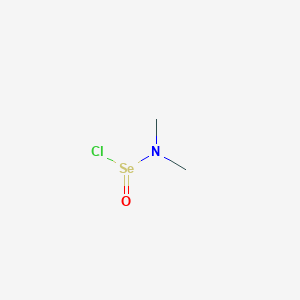
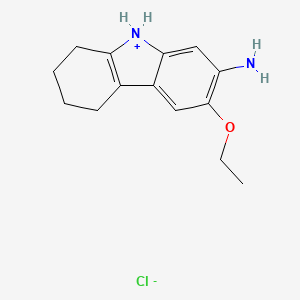

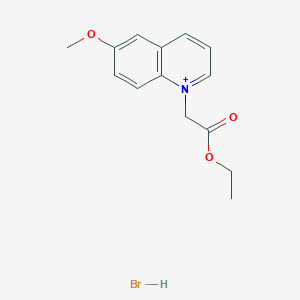
![2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile](/img/structure/B12813082.png)
![N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12813084.png)
